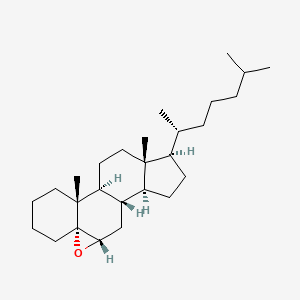

5,6alpha-Epoxy-5alpha-cholestane

Description

Structure

3D Structure

Properties

Molecular Formula |

C27H46O |

|---|---|

Molecular Weight |

386.7 g/mol |

IUPAC Name |

(1S,2R,7R,9S,11S,12S,15R,16R)-2,16-dimethyl-15-[(2R)-6-methylheptan-2-yl]-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecane |

InChI |

InChI=1S/C27H46O/c1-18(2)9-8-10-19(3)21-11-12-22-20-17-24-27(28-24)15-7-6-14-26(27,5)23(20)13-16-25(21,22)4/h18-24H,6-17H2,1-5H3/t19-,20+,21-,22+,23+,24+,25-,26-,27+/m1/s1 |

InChI Key |

OJFSRAVBTAGBIM-UXWTYBCRSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4C5(C3(CCCC5)C)O4)C |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]4[C@@]5([C@@]3(CCCC5)C)O4)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4C5(C3(CCCC5)C)O4)C |

Origin of Product |

United States |

Foundational & Exploratory

5,6alpha-epoxy-5alpha-cholestane chemical structure and properties

Topic: 5,6

Executive Summary: The Stereochemical Pivot

5,6

For drug development professionals, this molecule is not merely an oxidation byproduct; it is a bioactive ligand for Liver X Receptors (LXR), a marker of oxidative stress in atherosclerosis, and a substrate for Cholesterol Epoxide Hydrolase (ChEH). Its accumulation is implicated in the cytotoxicity mechanism of selective estrogen receptor modulators (SERMs) like tamoxifen.

Editorial Note on Nomenclature:

Strict IUPAC nomenclature defines "5,6

Chemical Architecture & Stereochemistry

The structural integrity of 5,6

-

Steroid Backbone: Cholestane (C27).

-

A/B Ring Fusion: The formation of the 5,6-epoxide locks the A and B rings. The

-orientation (pointing "down" or away from the C19 methyl group) generally preserves the trans-like extended conformation of the steroid nucleus, unlike the -

Epoxide Orientation: The oxygen atom bridges carbons 5 and 6 on the

-face. This is the face opposite to the angular methyl groups (C18 and C19), which are

Table 1: Physicochemical Profile

| Property | Data | Notes |

| IUPAC Name | 5,6 | Often cited as Cholesterol 5 |

| CAS Number | 1250-95-9 | Distinct from |

| Molecular Formula | C | |

| Molecular Weight | 402.65 g/mol | |

| Melting Point | 141–143 °C | |

| Solubility | Soluble in CHCl | Poorly soluble in water; requires carrier (e.g., Cyclodextrin) for cell work |

| Stability | Acid-labile | Epoxide ring opens readily in acidic conditions to form triol |

Synthesis & Purification Protocols

The Challenge: Direct epoxidation of cholesterol with m-chloroperbenzoic acid (mCPBA) yields a mixture of

Strategic Solution: To maximize

Protocol A: Synthesis via Direct Epoxidation (Standard)

-

Reagents: Cholesterol (1 eq), mCPBA (1.2 eq), Dichloromethane (DCM).

-

Reaction: Dissolve cholesterol in DCM at 0°C. Add mCPBA solution dropwise. Stir at room temperature for 4–6 hours.

-

Quench: Wash with 10% Na

SO -

Outcome: Crude mixture containing Cholesterol,

-epoxide (minor), and

Protocol B: Purification (The Critical Step)

Since the synthesis is not stereospecific, purification is the self-validating step ensuring data integrity.

-

Technique: Flash Column Chromatography (Silica Gel).

-

Mobile Phase: Hexane:Ethyl Acetate gradient (start 95:5, move to 80:20).

-

Elution Order:

- -Epoxide: Elutes first (less polar due to shielded oxygen).

- -Epoxide: Elutes second (more polar, interacts more with silica).

-

Unreacted Cholesterol: Elutes last (most polar).

-

Validation: Thin Layer Chromatography (TLC) visualized with phosphomolybdic acid (PMA) stain. The

-spot will have a higher R

Figure 1: Synthesis and purification workflow. Note the critical chromatographic separation required due to the dominance of the

Biological Mechanism & Metabolism

In a drug development context, the stability of the epoxide is the primary concern. The 5,6-epoxide is not an end-point; it is a reactive intermediate.

The ChEH Pathway

The primary metabolic fate of 5,6

-

Substrate: 5,6

-Epoxy-5 -

Enzyme: ChEH (microsomal).

-

Product: Cholestane-3

,5 -

Toxicity: The epoxide itself is cytotoxic, but the Triol is often considered more cytotoxic and pro-apoptotic in vascular endothelial cells.

LXR Modulation

5,6

Figure 2: The dual biological fate of 5,6

Analytical Profiling (GC-MS)

For researchers quantifying this lipid in biological samples (plasma, tissue), Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard, but it requires derivatization.

Protocol:

-

Extraction: Folch extraction (Chloroform:Methanol 2:1) containing BHT (butylated hydroxytoluene) to prevent artificial oxidation during processing.

-

Derivatization: The epoxide and hydroxyl groups must be silylated.

-

Reagent: BSTFA + 1% TMCS.

-

Condition: 60°C for 60 mins.

-

Note: Silylation conditions must be mild. Harsh acidic catalysts can open the epoxide ring in situ, creating false positives for the Triol.

-

-

Identification:

-

Retention Time:

-epoxide typically elutes before the -

Mass Spectrum: Look for characteristic fragmentation ions.

-

Molecular Ion (TMS derivative): m/z 474.

-

Fragment: m/z 384 (Loss of TMS-OH).

-

-

References

- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1. Wiley, New York. (Original synthesis methodology).

-

Berrodin, T. J., et al. (2010).[5] "Identification of 5

,6 -

W

- and -

Zerbinati, C., & Iuliano, L. (2017). "Cholesterol and related sterols autoxidation."[5][8] Free Radical Biology and Medicine, 111, 215-223. Link

-

de Medina, P., et al. (2010). "Tamoxifen and raloxifene induce the accumulation of 5,6-epoxy-cholesterols in breast cancer cells."[5] Cancer Research, 70, 8253. Link

Sources

- 1. is.muni.cz [is.muni.cz]

- 2. rest.kegg.jp [rest.kegg.jp]

- 3. Cholesterol alpha- and beta-epoxides as obligatory intermediates in the hepatic microsomal metabolism of cholesterol to cholestanetriol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rest.kegg.jp [rest.kegg.jp]

- 5. Surprising unreactivity of cholesterol-5,6-epoxides towards nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

The Biological Role of Cholesterol 5α,6α-Epoxide in Cancer Cells: A Metabolic Checkpoint

Target Audience: Researchers, Application Scientists, and Oncology Drug Developers Document Type: Technical Whitepaper & Methodological Guide

Executive Summary: The Oxysterol Paradox

For decades, cholesterol oxidation products were suspected to be direct causative agents in carcinogenesis. Cholesterol-5α,6α-epoxide (5α,6α-EC) was historically presumed to be a potent DNA-alkylating carcinogen due to its oxirane ring[1]. However, modern lipidomics and metabolic profiling have revealed a profound paradox: the epoxide ring of 5α,6α-EC is surprisingly stable and unreactive toward nucleophiles under physiological conditions[2].

Instead of acting as a direct mutagen, 5α,6α-EC serves as a critical metabolic checkpoint in cancer cells. Its biological impact is entirely dictated by its downstream enzymatic processing, bifurcating into two distinct pathways: a pro-tumorigenic axis and a tumor-suppressive axis[3]. Understanding and pharmacologically manipulating this bifurcation is now a frontier in targeted cancer therapy.

The Metabolic Bifurcation: Oncogenesis vs. Tumor Suppression

In the tumor microenvironment, reactive oxygen species (ROS) and specific cytochrome P450 enzymes oxidize cholesterol at the Δ5,6 double bond, generating a mixture of 5α,6α-EC and 5β,6β-EC[4]. The 5α,6α-EC isomer sits at a metabolic crossroads.

The Pro-Tumorigenic Axis (ChEH Pathway)

In unperturbed cancer cells, 5α,6α-EC is rapidly hydrated by Cholesterol-5,6-epoxide hydrolase (ChEH) to form cholestane-3β,5α,6β-triol (CT)[4]. CT is subsequently oxidized by 11β-HSD2 into Oncosterone (OCDO) , a potent oncometabolite that drives tumor growth, dedifferentiation, and immune evasion[3].

The Tumor-Suppressive Axis (DDA Pathway)

When ChEH is inhibited or saturated, 5α,6α-EC accumulates and is redirected toward a secondary metabolic branch. The enzyme Dendrogenin A (DDA) synthase conjugates the stable epoxide with histamine to produce Dendrogenin A (DDA) [3]. DDA is a potent tumor suppressor metabolite that induces lethal autophagy, cell differentiation, and apoptosis in breast and prostate cancer cells[2].

Metabolic bifurcation of 5α,6α-EC into oncogenic and tumor-suppressive pathways.

Pharmacological Targeting: The AEBS/ChEH Axis

A breakthrough in oncology lipidomics was the discovery that ChEH activity is carried out by the microsomal antiestrogen binding site (AEBS) [5]. The AEBS is a hetero-oligomeric complex composed of two cholesterol biosynthesis enzymes: 3β-hydroxysterol-Δ8-Δ7-isomerase (D8D7I) and 3β-hydroxysterol-Δ7-reductase (DHCR7)[6].

Mechanism of Action: Clinical drugs like Tamoxifen, traditionally known as estrogen receptor antagonists, are also high-affinity ligands for the AEBS[5]. Binding of Tamoxifen to the AEBS competitively inhibits ChEH activity. By blocking the hydration of 5α,6α-EC into CT, Tamoxifen forces the intracellular accumulation of 5α,6α-EC, effectively shunting the lipid flux toward the synthesis of the tumor-suppressive DDA[1]. This mechanism explains the estrogen-receptor-independent cytotoxic effects of Tamoxifen in certain cancer phenotypes.

Furthermore, 5α,6α-EC and its derivatives act as modulators of the Liver X Receptor (LXR) . LXR agonists have been shown to induce G1/S phase cell cycle arrest and suppress the proliferation of prostate, breast, and colon cancer cells[7].

Quantitative Data Summary

To aid drug development professionals, the following table synthesizes the metabolic fates and biological impacts of the 5α,6α-EC network.

| Metabolite | Enzymatic Origin | Primary Receptor / Target | Biological Effect in Cancer Cells |

| 5α,6α-Epoxycholesterol | ROS / CYP450 | LXR (Agonist/Modulator) | Precursor checkpoint; direct LXR-mediated growth suppression[8]. |

| Cholestane-triol (CT) | ChEH (AEBS Complex) | Unknown / Intermediate | Intermediate; weak LXR agonist; precursor to oncosterone[5]. |

| Oncosterone (OCDO) | 11β-HSD2 | Unknown | Pro-tumorigenic; drives dedifferentiation and proliferation[3]. |

| Dendrogenin A (DDA) | DDA Synthase | LXR / Autophagy machinery | Tumor suppressive; induces lethal autophagy and cell death[2]. |

Validated Experimental Methodologies

To study the 5α,6α-EC metabolic flux, researchers must utilize highly controlled, self-validating experimental systems. Below is the gold-standard protocol for evaluating ChEH inhibition and quantifying 5α,6α-EC flux.

Self-validating experimental workflow for ChEH inhibition and 5α,6α-EC quantification.

Protocol: Microsomal ChEH Activity and LC-MS/MS Quantification

Causality & Rationale: ChEH is strictly localized to the endoplasmic reticulum (ER)[5]. Using whole-cell lysates introduces cytosolic esterases that confound lipidomic profiles. Therefore, isolating the microsomal fraction is mandatory. Furthermore, because 5α,6α-EC is highly lipophilic and stereospecific, standard aqueous assays fail; organic extraction coupled with MRM (Multiple Reaction Monitoring) mass spectrometry is required to distinguish the α-epoxide from the β-epoxide isomer.

Step 1: Microsome Isolation (Self-Validating Step)

-

Culture MCF-7 (breast) or LNCaP (prostate) cells to 80% confluency.

-

Homogenize cells in ice-cold Tris-Sucrose buffer (pH 7.4) using a Dounce homogenizer.

-

Centrifuge at 10,000 × g for 15 min to pellet mitochondria and nuclei.

-

Ultracentrifuge the supernatant at 100,000 × g for 60 min at 4°C. The resulting pellet is the microsomal fraction containing the AEBS/ChEH complex. Validation: Perform a Western blot on the fraction for DHCR7 (positive control) and GAPDH (negative control) to ensure ER enrichment.

Step 2: Pharmacological Inhibition Assay

-

Resuspend microsomes in phosphate buffer (pH 7.4).

-

Pre-incubate microsomes with varying concentrations of Tamoxifen (0.1 µM to 10 µM) for 15 minutes at 37°C. Orthogonal Control: Run a parallel assay using microsomes from cells treated with DHCR7-siRNA to genetically validate the pharmacological inhibition[6].

-

Initiate the reaction by adding 50 µM of synthetic 5α,6α-EC. Incubate for 30 minutes.

Step 3: Lipid Extraction (Folch Method)

-

Spike the reaction mixture with 10 ng of deuterated internal standard (5α,6α-EC-d7). Causality: The internal standard corrects for matrix effects and extraction losses, ensuring the protocol is self-validating.

-

Add a 2:1 (v/v) mixture of Chloroform:Methanol. Vortex vigorously for 2 minutes.

-

Centrifuge at 3,000 × g for 10 minutes to achieve phase separation.

-

Extract the lower organic phase, evaporate under a gentle stream of nitrogen, and reconstitute in LC-MS grade methanol.

Step 4: LC-MS/MS Analysis

-

Inject the sample into a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer.

-

Utilize an isocratic mobile phase of Methanol/Water (90:10) with 0.1% formic acid.

-

Monitor transitions in positive Atmospheric Pressure Chemical Ionization (APCI) mode.

-

Quantify the depletion of 5α,6α-EC and the formation of CT to calculate the IC50 of the inhibitor against ChEH.

References

- The Enzyme Cholesterol-5,6-Epoxide Hydrolase: A Key Regulator in Various Diseases. crct-inserm.fr.

- The Cholesterol-5,6-Epoxide Hydrolase: A Metabolic Checkpoint in Several Diseases. nih.gov.

- Cholesterol-5,6-epoxides: Chemistry, biochemistry, metabolic fate and cancer.

- Identification and pharmacological characterization of cholesterol-5,6-epoxide hydrolase as a target for tamoxifen and AEBS ligands. pnas.org.

- Identification and pharmacological characterization of cholesterol-5,6-epoxide hydrolase as a target for tamoxifen and AEBS ligands. nih.gov.

- Cholestane-3b, 5a, 6b-triol Suppresses Proliferation, Migration, and Invasion of Human Prost

- Surprising unreactivity of cholesterol-5,6-epoxides towards nucleophiles.

- Modulation of liver X receptor signaling as novel therapy for prostate cancer.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. crct-inserm.fr [crct-inserm.fr]

- 4. The Cholesterol-5,6-Epoxide Hydrolase: A Metabolic Checkpoint in Several Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Identification and pharmacological characterization of cholesterol-5,6-epoxide hydrolase as a target for tamoxifen and AEBS ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

5,6alpha-epoxycholesterol vs 5,6beta-epoxycholesterol isomer differences

Technical Guide: 5,6 -Epoxycholesterol vs. 5,6 -Epoxycholesterol

Isomer-Specific Metabolism, Analysis, and Pharmacological Implications[1]

Executive Summary

In the field of oxysterol research and drug development, the distinction between 5,6

This guide delineates the structural, metabolic, and analytical differences between these isomers, providing researchers with a self-validating framework for their study in oncology and lipidomics.

Part 1: Structural & Physicochemical Distinction

The formation of 5,6-epoxycholesterols occurs via the oxidation of the

Stereochemical Configuration

-

5,6

-EC: The epoxide oxygen is oriented on the -

5,6

-EC: The epoxide oxygen is on the

Table 1: Physicochemical Comparison

| Feature | 5,6 | 5,6 |

| IUPAC Name | 5,6 | 5,6 |

| Steric Accessibility | Less hindered approach for nucleophiles (e.g., Histamine) | Sterically crowded by C19 methyl group |

| Primary Origin | Auto-oxidation (ROS) & Enzymatic (CYP) | Auto-oxidation (ROS) |

| Thermodynamic Stability | High | High (but susceptible to acid hydrolysis) |

| Major Metabolic Fate | Hydrolysis (Triol) OR Conjugation (DDA) | Hydrolysis (Triol) only |

Part 2: The Metabolic Divergence (The "Fork in the Road")

For drug development professionals, this is the most critical section. The biological impact of these isomers diverges sharply at the enzymatic level.

1. The Common Pathway: Detoxification via ChEH

Both isomers are substrates for Cholesterol-5,6-epoxide hydrolase (ChEH) .[1][3][4][5] This enzyme (also known as the hetero-oligomeric AEBS complex) hydrates the epoxide ring to form cholestane-3

-

Mechanism: Trans-diaxial opening of the epoxide ring.

-

Kinetics: ChEH hydrolyzes both isomers with similar efficiency (

2. The Unique Pathway: Dendrogenin A Biosynthesis

The 5,6

-

Reaction: Stereoselective conjugation of 5,6

-EC with histamine.[1][4][6][7] -

Significance: DDA is a tumor suppressor and differentiation inducer.[4][6][7] Its levels are significantly reduced in breast and colon cancers. The inability of 5,6

-EC to undergo this reaction (likely due to steric hindrance preventing the enzyme-mediated histamine attack) makes the

Visualization: The Metabolic Fork

The following diagram illustrates the divergent pathways. Note the exclusive path for the

Figure 1: The metabolic divergence of cholesterol epoxide isomers.[4][9] Note the exclusive conversion of the

Part 3: Analytical Methodology (Self-Validating Protocol)

Analyzing these isomers is fraught with artifacts. 5,6-epoxides are thermally unstable and can undergo acid-catalyzed hydrolysis during extraction, leading to false positives for the triol or artificial isomerization.[1]

The Golden Rule: Avoid acidic conditions and high temperatures prior to derivatization.

Protocol: Isotope-Dilution GC-MS with Artifact Control

Reagents:

-

Internal Standards (ISTD):

-5,6 -

Antioxidant: Butylated hydroxytoluene (BHT).

-

Derivatization: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).[1]

Step-by-Step Workflow:

-

Sample Prep & Lysis:

-

Add 50

g BHT to sample immediately to stop ex vivo oxidation. -

Spike with 10 ng of deuterated ISTDs (

-

-

-

Lipid Extraction (Folch Method Modified):

-

Extract with Chloroform/Methanol (2:1 v/v).

-

Critical: Perform all steps at 4°C.

-

Wash with 0.9% NaCl (neutral pH). Avoid acidic washes.[1]

-

-

Solid Phase Extraction (SPE):

-

Derivatization:

-

Evaporate solvent under Nitrogen stream (no heat).

-

Add 50

L MSTFA + 1% TMCS. -

Incubate: Room Temperature for 30 mins. Do not heat to 60°C+ as often recommended for sterols; thermal stress degrades epoxides.

-

-

GC-MS Analysis:

Visualization: Artifact-Free Workflow

Figure 2: Optimized analytical workflow designed to minimize artifactual formation of epoxides and triols.

Part 4: Pathological Implications & Drug Development[1]

1. Cancer & Tamoxifen Resistance

The enzyme ChEH is identical to the Microsomal Anti-Estrogen Binding Site (AEBS) .[12]

-

Mechanism: Tamoxifen binds to AEBS (ChEH), inhibiting its activity.

-

Consequence: Inhibition of ChEH leads to the accumulation of intracellular 5,6

-EC and 5,6 -

Therapeutic Effect: The accumulation of these epoxides triggers cell differentiation and death (oxiapoptophagy) in breast cancer cells.

-

Drug Design Insight: Compounds that selectively inhibit ChEH or mimic 5,6

-EC (to drive DDA production) are promising therapeutic avenues.[1]

2. Atherosclerosis

While

References

-

Poirot, M., et al. (2012). "Surprising unreactivity of cholesterol-5,6-epoxides towards nucleophiles."[1] Journal of Lipid Research, 53(4), 718-725.[1] Link

-

de Medina, P., et al. (2013).[8] "Dendrogenin A arises from cholesterol and histamine metabolism and shows cell differentiation and anti-tumour properties."[4][7][8] Nature Communications, 4, 1840. Link

-

Silvente-Poirot, S., & Poirot, M. (2014). "Cancer.[6] Cholesterol metabolism and cancer."[2][4][7][13] Current Opinion in Pharmacology, 17, 19-26.[1] Link

-

Watabe, T., et al. (1986). "Catalytic properties and inhibition of hepatic cholesterol-epoxide hydrolase."[3][6][9][14] Journal of Biological Chemistry, 261(7), 3200-3205.[1] Link

-

McDonald, J.G., et al. (2017).[5] "Improvement of 5,6α-epoxycholesterol, 5,6β-epoxycholesterol recovery for quantification by GC/MS." Chemistry and Physics of Lipids, 207, 202-209. Link

Sources

- 1. scienceopen.com [scienceopen.com]

- 2. mdpi.com [mdpi.com]

- 3. Surprising unreactivity of cholesterol-5,6-epoxides towards nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Improvement of 5,6α-epoxycholesterol, 5,6β-epoxycholesterol, cholestane-3β,5α,6β-triol and 6-oxo-cholestan-3β,5α-diol recovery for quantification by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Dendrogenin A: A Mammalian Metabolite of Cholesterol with Tumor Suppressor and Neurostimulating Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dendrogenin A arises from cholesterol and histamine metabolism and shows cell differentiation and anti-tumour properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Catalytic properties and inhibition of hepatic cholesterol-epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of cholesterol oxides in processed food using high-performance liquid chromatography-mass spectrometry with atmospheric pressure chemical ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cholesterol-5,6-oxide hydrolase - Wikipedia [en.wikipedia.org]

- 13. crct-inserm.fr [crct-inserm.fr]

- 14. Cholesterol alpha- and beta-epoxides as obligatory intermediates in the hepatic microsomal metabolism of cholesterol to cholestanetriol - PubMed [pubmed.ncbi.nlm.nih.gov]

5,6alpha-epoxy-5alpha-cholestane toxicity and cell viability assays

Technical Guide: 5,6ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -Epoxy-5 -Cholestane Toxicity Profiling and Cell Viability Assays[1]

Executive Summary

5,6

This guide provides a rigorous framework for studying 5,6

Part 1: Chemical Identity & Physiological Relevance[1]

The Molecule

5,6

-

Molecular Formula: C

H -

Solubility Profile: Highly lipophilic; soluble in chloroform, ethanol, and acetone. Practically insoluble in water.

The Metabolic Checkpoint: ChEH

The biological activity of 5,6

-

Metabolic Fate 1 (Toxicity): ChEH hydrates 5,6

-EC into cholestane-3ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Metabolic Fate 2 (Signaling): In the absence of rapid hydrolysis, 5,6

-EC can conjugate with histamine to form Dendrogenin A , a tumor suppressor. -

Receptor Interaction: 5,6

-EC is a potent ligand for LXRngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Part 2: Mechanisms of Toxicity

The toxicity of 5,6

Key Signaling Pathways[1]

-

Mitochondrial Dysfunction: 5,6

-EC (and its triol metabolite) disrupts the mitochondrial transmembrane potential ( -

ROS Amplification: It uncouples the electron transport chain, generating superoxide anions detected by DHE (Dihydroethidium).

-

Caspase Activation: Activation of Caspase-3/7 and cleavage of PARP follow mitochondrial permeabilization.

Pathway Visualization

Caption: The dual fate of 5,6

Part 3: Experimental Framework (The Core)

Handling 5,6

Preparation of Stock Solutions

Challenge: Oxysterols are hydrophobic. Adding a DMSO/Ethanol stock directly to aqueous media often results in crystal formation that cells cannot uptake.

Protocol:

-

Primary Stock: Dissolve 5,6

-EC in absolute ethanol (EtOH) to a concentration of 5 mg/mL .-

Note: Avoid DMSO if possible, as it can permeabilize membranes artificially in lipid studies. Ethanol is the preferred vehicle.

-

-

Storage: Store at -20°C under argon gas to prevent further auto-oxidation.

-

Working Solution (The "Drop-wise" Method):

-

While vortexing the media rapidly, add the ethanolic stock drop-wise.

-

Max Vehicle: Ensure final ethanol concentration is

0.4% (v/v) . -

Alternative: For concentrations >20

g/mL, complex with Methyl-ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Dosing Strategy

Part 4: Cell Viability & Toxicity Assays[1][10]

Metabolic Activity: MTT Assay

Critique: Standard MTT protocols can fail with sterols because cholesterol affects mitochondrial reductase activity independent of cell death. Modification: Use a vehicle control containing the exact ethanol % used in treatment.

Protocol:

-

Seed cells (e.g., HepG2, U937, or Neurons) at

cells/well in 96-well plates. -

Treat with 5,6

-EC (0, 10, 20, 40, 80 -

Add MTT reagent (0.5 mg/mL final) for 3 hours.

-

Solubilize formazan with DMSO.

-

Critical Step: Inspect wells under a microscope before solubilization. If needle-like crystals are visible, 5,6

-EC precipitated; the assay is invalid.ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Membrane Integrity: LDH Release

LDH (Lactate Dehydrogenase) is superior for confirming necrosis or late-stage apoptosis.

-

Method: Collect supernatant after 24h treatment.

-

Calculation: % Cytotoxicity = (Experimental Value - Low Control) / (High Control - Low Control)

100.ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Note: 5,6

-EC often shows lower LDH release compared to 7-ketocholesterol, as its primary mode is often apoptotic rather than necrotic.ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Oxidative Stress: DHE Staining

Dihydroethidium (DHE) is specific for superoxide anions, the primary ROS generated by oxysterol-induced mitochondrial stress.

Protocol:

-

Treat cells for 6–12 hours.

-

Wash with PBS.

-

Incubate with DHE (2–5

M) for 30 mins at 37°C in the dark. -

Analyze via Flow Cytometry (Ex 488nm / Em 585nm).

Experimental Workflow Diagram

Caption: Step-by-step workflow ensuring solubility and multi-parametric toxicity assessment.

Part 5: Data Presentation & Troubleshooting[1]

Comparative Toxicity Table

When analyzing data, compare 5,6

| Compound | IC50 (Approx. in HepG2) | Primary Mechanism | Notes |

| 5,6 | 40–60 | Oxiapoptophagy | Precursor to Triol; LXR modulator. |

| Cholestane-Triol | 15–25 | Lysosomal Damage | The hydrolysis product; highly toxic. |

| 7-Ketocholesterol | 20–30 | Oxidative Stress | Standard positive control for oxysterol studies. |

| Cholesterol | >100 | N/A | Non-toxic control (unless loaded excessively). |

Troubleshooting Guide

-

Issue: High variability in MTT replicates.

-

Cause: Pipetting error of the viscous ethanolic stock or precipitation.

-

Solution: Use positive displacement pipettes for ethanol; ensure media is warm before addition.

-

-

Issue: No toxicity observed despite high dose.

-

Cause: Serum proteins (albumin) binding the lipophilic sterol.

-

Solution: Perform treatment in low-serum (1-2% FBS) media rather than standard 10% FBS, or increase dose to compensate.

-

References

-

Poirot, M., & Silvente-Poirot, S. (2013). Cholesterol-5,6-epoxides: chemistry, biochemistry, metabolic fate and cancer.[7] Biochimie.

-

Vejux, A., et al. (2021). 5,6-Epoxycholesterol Isomers Induce Oxiapoptophagy in Myeloma Cells.[11] Biomolecules.[1][4][6][7][9][10][11][12][13]

-

Bergham, A., et al. (2010).

,6 -

de Medina, P., et al. (2010). Identification and pharmacological characterization of cholesterol-5,6-epoxide hydrolase as a target for tamoxifen and AEBS ligands.[2] PNAS.

-

O'Callaghan, Y.C., et al. (2001). Comparative study of the cytotoxicity and apoptosis-inducing potential of commonly occurring oxysterols.[6] Cell Biology and Toxicology.

Sources

- 1. crct-inserm.fr [crct-inserm.fr]

- 2. researchgate.net [researchgate.net]

- 3. The Cholesterol-5,6-Epoxide Hydrolase: A Metabolic Checkpoint in Several Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Surprising unreactivity of cholesterol-5,6-epoxides towards nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cholesterol-5alpha,6alpha-epoxide, 1250-95-9 | BroadPharm [broadpharm.com]

- 6. Cholesterol 5a,6a-epoxide 1250-95-9 [sigmaaldrich.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. pnas.org [pnas.org]

- 9. jrmds.in [jrmds.in]

- 10. Identification of 5α, 6α-epoxycholesterol as a novel modulator of liver X receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. 5α,6α-Epoxyphytosterols and 5α,6α-Epoxycholesterol Increase Oxidative Stress in Rats on Low-Cholesterol Diet - PMC [pmc.ncbi.nlm.nih.gov]

role of 5,6alpha-epoxycholesterol in breast cancer tamoxifen resistance

The Metabolic Switch: 5,6 -Epoxycholesterol as a Determinant of Tamoxifen Efficacy

Executive Summary

Tamoxifen (Tam) remains the gold standard for ER-positive breast cancer, yet 30–40% of patients develop acquired resistance. While classical models focus on Estrogen Receptor (ER) downregulation or crosstalk with growth factor signaling (HER2/EGFR), recent lipidomics profiling has unveiled a critical metabolic checkpoint: the Cholesterol-5,6-Epoxide Hydrolase (ChEH) axis.

This guide details the mechanism by which Tamoxifen induces cancer cell death not solely through ER antagonism, but by inhibiting ChEH within the Microsomal Anti-Estrogen Binding Site (AEBS). This inhibition forces the accumulation of 5,6

Mechanistic Deep Dive: The ChEH-AEBS Axis

The AEBS Complex

The Microsomal Anti-Estrogen Binding Site (AEBS) is a hetero-oligomeric complex distinct from the ER. It is composed of two enzymes involved in the cholesterol biosynthetic pathway:

-

D8D7I: 3

-hydroxysterol- -

DHCR7: 3

-hydroxysterol-

Crucial Insight: This complex possesses Cholesterol-5,6-Epoxide Hydrolase (ChEH) activity.[1][2][3][5][6][7][8] Under basal conditions, ChEH rapidly hydrolyzes endogenous 5,6

The Tamoxifen-Induced Metabolic Switch

Tamoxifen acts as a high-affinity inhibitor of ChEH (

-

Inhibition: Tamoxifen binds AEBS, blocking ChEH activity.

-

Accumulation: Intracellular levels of 5,6

-EC rise dramatically. -

Signaling: 5,6

-EC acts as an endogenous agonist for LXR -

Differentiation: The accumulation promotes the synthesis of Dendrogenin A (DDA) in normal tissues, a tumor suppressor steroidal alkaloid.

The Resistance Phenotype

In Tamoxifen-resistant (TamR) cells, this metabolic "kill switch" is disarmed via two primary mechanisms:

-

Sulfation (The SULT2B1b Shunt): Resistant cells overexpress the sulfotransferase SULT2B1b, which converts 5,6

-EC into 5,6 -

Metabolic Diversion (The Oncosterone Pathway): If ChEH inhibition is incomplete or bypassed, 5,6

-EC is hydrolyzed to CT, which is subsequently oxidized by 11

Data Summary: Metabolite Profiles

| Metabolite | Structure / Nature | Role in Tamoxifen Response | Status in Resistant Cells |

| 5,6 | 5,6 | Driver of Efficacy. Induces cell death/differentiation via LXR | Low / Cleared. Rapidly metabolized or sulfated. |

| CT | Cholestane-3 | Precursor to Resistance. Product of ChEH activity.[1][2][3][4][7] | Elevated. Indicates active ChEH. |

| OCDO | 6-oxo-cholestan-3 | Tumor Promoter. Drives proliferation via GR.[3] | High. Drives aggressive phenotype. |

| DDA | Dendrogenin A | Tumor Suppressor. Metabolite of 5,6 | Absent. Biosynthesis lost in cancer. |

| 5,6-ECS | 5,6 | Inactive Sink. Product of SULT2B1b.[8] | High. Marker of SULT2B1b-mediated resistance. |

Visualization: The Signaling Pathway[5][6][8][10]

Figure 1: The bifurcation of 5,6

Experimental Protocols

Protocol A: Quantification of 5,6 -EC and Metabolites (LC-MS/MS)

Objective: To validate the metabolic switch by quantifying the ratio of 5,6

Reagents:

-

Internal Standards:

-cholesterol, -

Antioxidant: Butylated hydroxytoluene (BHT).

-

Solvents: Chloroform, Methanol, Isopropanol (LC-MS grade).

Step-by-Step Workflow:

-

Cell Lysis & Extraction (Folch Method):

-

Harvest

cells. Wash with cold PBS. -

Resuspend in 1 mL Chloroform/Methanol (2:1 v/v) containing 50

M BHT (Critical: BHT prevents artifactual oxidation of cholesterol to epoxides during processing). -

Spike with internal standards (

-5,6 -

Vortex for 1 min, centrifuge at 3000 x g for 5 min at 4°C.

-

Collect the lower organic phase. Dry under a stream of nitrogen gas.

-

-

Saponification (Avoid if possible):

-

Note: 5,6-epoxides are acid-labile. If saponification is required to remove esters, use cold alkaline saponification (1M KOH in ethanol, 2h at room temp in the dark) to minimize ring opening. However, direct analysis of free oxysterols is preferred to maintain integrity.

-

-

LC-MS/MS Analysis:

-

Column: C18 Reverse Phase (e.g., Kinetex 2.6

m, 100 x 2.1 mm). -

Mobile Phase: A: Methanol/Water (80:20) + 5mM Ammonium Formate; B: Isopropanol/Methanol (90:10) + 5mM Ammonium Formate.

-

Ionization: ESI+ (Atmospheric Pressure Chemical Ionization - APCI is often more sensitive for neutral sterols).

-

Transitions (MRM):

-

5,6

-EC: -

CT (Triol):

-

OCDO:

-

-

Protocol B: ChEH Activity Assay

Objective: To measure the efficacy of Tamoxifen or novel compounds in inhibiting ChEH activity.

-

Microsome Preparation:

-

Homogenize cells/tissue in Buffer A (10 mM Tris-HCl pH 7.4, 250 mM sucrose, protease inhibitors).

-

Centrifuge 10,000 x g (20 min) to remove mitochondria/debris.

-

Ultracentrifuge supernatant at 100,000 x g (60 min). Resuspend pellet (microsomes) in Buffer B (10 mM Tris-HCl pH 7.4).

-

-

Enzymatic Reaction:

-

Incubate 50

g microsomal protein with [14C]-5,6 -

Conditions: +/- Tamoxifen (1

M) or test compound.

-

-

Termination & Analysis:

-

Stop reaction with 1 mL Ethyl Acetate.

-

Extract lipids, spot onto TLC plates (Silica Gel 60).

-

Mobile Phase: Toluene/Ethyl Acetate (60:40).

-

Readout: Measure radioactivity of the product (CT,

) vs. substrate (5,6 -

Calculation: % Conversion = [CT / (CT + EC)] * 100.

-

Therapeutic Implications & Future Directions

The identification of 5,6

-

Combination Therapy: Co-targeting SULT2B1b (to block sulfation) alongside Tamoxifen could re-sensitize resistant tumors.

-

Direct Administration: Using stable analogs of 5,6

-EC or Dendrogenin A (DDA) bypasses the need for ChEH inhibition and directly activates the tumor suppressor pathway. -

Biomarkers: High levels of plasma OCDO or tissue SULT2B1b expression may serve as predictive biomarkers for Tamoxifen failure.

References

-

Segala, G. et al. (2013). "5,6-Epoxy-cholesterols contribute to the anticancer pharmacology of Tamoxifen in breast cancer cells."[5][6][8][10][11][12] Biochemical Pharmacology. Link

-

de Medina, P. et al. (2010).[13] "Identification and pharmacological characterization of cholesterol-5,6-epoxide hydrolase as a target for tamoxifen and AEBS ligands." Proceedings of the National Academy of Sciences (PNAS).[2] Link

-

Poirot, M. & Silvente-Poirot, S. (2013). "The tumor-suppressor cholesterol metabolite, dendrogenin A, is a new class of modulator of liver X receptor." Biochemical Pharmacology. Link

-

Voisin, M. et al. (2017). "Identification of a tumor-promoter cholesterol metabolite in human breast cancers acting through the glucocorticoid receptor." Proceedings of the National Academy of Sciences (PNAS).[2] Link

-

Payre, B. et al. (2014). "Microsomal antiestrogen-binding site ligands induce growth control and differentiation of human breast cancer cells through the modulation of cholesterol metabolism." Molecular Cancer Therapeutics. Link

Sources

- 1. Cholesterol epoxide hydrolase and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Impact of cholesterol-pathways on breast cancer development, a metabolic landscape [jcancer.org]

- 4. Identification and pharmacological characterization of cholesterol-5,6-epoxide hydrolase as a target for tamoxifen and AEBS ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5,6-Epoxy-cholesterols contribute to the anticancer pharmacology of tamoxifen in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5,6-Epoxy-cholesterols contribute to the anticancer pharmacology of Tamoxifen in breast cancer cells [agris.fao.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Effects of 7-ketocholesterol on tamoxifen efficacy in breast carcinoma cell line models in vitro - PMC [pmc.ncbi.nlm.nih.gov]

endogenous levels of 5,6alpha-epoxy-5alpha-cholestane in human plasma

An In-Depth Technical Guide: Endogenous Levels of 5,6α-Epoxy-5α-cholestane in Human Plasma: A Guide for Researchers and Drug Development Professionals

Introduction: Beyond Cholesterol - The Significance of Oxysterols

In the landscape of lipidomics, cholesterol is a molecule of central importance, fundamental to membrane structure and as a precursor to steroid hormones and bile acids.[1] However, its oxidation products, collectively known as oxysterols, represent a class of bioactive lipids with potent signaling capabilities that far exceed those of their parent molecule. Among these, the cholesterol-5,6-epoxides (5,6-ECs) are particularly noteworthy. These molecules are generated through the epoxidation of cholesterol's 5,6-double bond and exist as two primary diastereoisomers: 5,6α-epoxy-5α-cholestane (5,6α-EC) and 5,6β-epoxy-5β-cholestane (5,6β-EC).[2]

This guide provides a comprehensive technical overview of 5,6α-epoxy-5α-cholestane, focusing on its endogenous presence in human plasma. We will explore its biochemical origins, metabolic fate, physiological and pathological significance, and the rigorous analytical methodologies required for its accurate quantification. This document is intended for researchers, scientists, and drug development professionals who require a deep, field-proven understanding of this specific oxysterol for their work in diagnostics, disease modeling, and therapeutic development.

Part 1: The Biochemical Lifecycle of 5,6α-Epoxy-5α-cholestane

The presence and concentration of 5,6α-EC in plasma are governed by a dynamic interplay of its formation and metabolic conversion. Understanding this lifecycle is critical for interpreting its endogenous levels.

Biosynthesis: A Tale of Two Pathways

5,6α-EC is not a product of a dedicated enzymatic pathway but rather is formed through two primary mechanisms:

-

Non-Enzymatic Oxidation: The most common route is via the attack of reactive oxygen species (ROS) on cholesterol.[3] This free-radical-mediated lipid peroxidation can occur systemically and contributes to the basal levels of 5,6-ECs found in circulation.[2]

-

Enzymatic Oxidation: Specific cytochrome P450 enzymes, such as CYP11A1, can also stereoselectively generate 5,6α-EC, suggesting that its formation is not merely a random consequence of oxidative stress but can be a regulated physiological process in certain tissues.[2]

Metabolic Fate: A Critical Crossroads

Once formed, 5,6α-EC stands at a crucial metabolic checkpoint, primarily controlled by the enzyme cholesterol-5,6-epoxide hydrolase (ChEH).[3][4]

-

Hydration to Cholestanetriol: The epoxide ring of 5,6α-EC is remarkably stable but can be hydrolyzed by ChEH to form cholestane-3β,5α,6β-triol (CT).[3][5] CT itself can be further metabolized to the potentially carcinogenic compound oncosterone, making ChEH a critical enzyme in detoxifying or, conversely, activating this pathway.[4]

-

Formation of Dendrogenins: In a distinct and significant pathway, 5,6α-EC can undergo conjugation with molecules like histamine to form bioactive compounds known as dendrogenins, such as dendrogenin A (DDA).[2][3] DDA has been identified as a tumor suppressor metabolite, highlighting a protective branch of 5,6α-EC metabolism.[4]

This metabolic divergence is pivotal. The balance between the ChEH-mediated hydration pathway and the dendrogenin synthesis pathway can dictate the ultimate biological effect of 5,6α-EC accumulation.

Caption: Metabolic fate of 5,6α-epoxy-5α-cholestane.

Part 2: Physiological and Pathological Relevance

The endogenous levels of 5,6α-EC are not merely biomarkers of oxidative stress; they are implicated in the pathophysiology of several major diseases.

-

Cancer: The role of 5,6-ECs in cancer is complex. The anti-cancer drug tamoxifen, used in breast cancer therapy, inhibits ChEH, leading to the accumulation of 5,6-ECs.[6] This accumulation has been shown to contribute to tamoxifen's therapeutic effects, including the induction of cancer cell differentiation and death.[7][8] Conversely, the downstream metabolite oncosterone has carcinogenic properties, positioning ChEH as a potential therapeutic target.[4]

-

Neurodegenerative Diseases: Elevated levels of 5,6α-EC have been found in the post-mortem brain tissue of patients with Alzheimer's disease, suggesting its involvement in the neuroinflammatory processes of the disease.[9]

-

Cardiovascular Disease: As potent modulators of Liver X Receptors (LXRs), which are key regulators of cholesterol homeostasis, 5,6-ECs can influence lipid metabolism.[10] Their presence in atherosclerotic plaques suggests a role in the development of atherosclerosis.[10]

Part 3: Quantitative Analysis in Human Plasma - A Technical Guide

Accurate and precise quantification of 5,6α-EC in a complex matrix like human plasma is a significant analytical challenge. Its low endogenous concentration and hydrophobic nature necessitate a robust and validated methodology. The gold-standard approach is isotope dilution mass spectrometry, coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS).

Critical Pre-Analytical Considerations

The integrity of the analytical result begins at the point of sample collection.

-

Antioxidant Treatment: 5,6α-EC can be artificially generated from cholesterol ex vivo through autoxidation. To prevent this, it is imperative to treat blood samples with an antioxidant, such as butylated hydroxytoluene (BHT), immediately upon collection.[11]

-

Sample Storage: Plasma samples should be stored at -80°C to minimize degradation and artificial formation. Prolonged storage should be avoided.[11]

The Analytical Workflow: A Self-Validating System

A robust analytical workflow is a self-validating system. The cornerstone of this is the use of a stable isotope-labeled internal standard (e.g., d7-5,6α-EC). This standard is added at the very beginning of the sample preparation process and corrects for analyte loss at every subsequent step, from extraction to ionization.[6]

Caption: Validated workflow for 5,6α-EC plasma quantification.

Detailed Experimental Protocol: LC-MS/MS Method

This protocol is synthesized from established, high-integrity methods for sterol analysis.[12][13]

1. Reagents and Materials:

-

Human plasma collected in K2-EDTA tubes with BHT.

-

Internal Standard (IS): Deuterated 5,6α-epoxy-5α-cholestane (e.g., d7-labeled), stock solution in ethanol.

-

Extraction Solvents: HPLC-grade methanol, methyl-tert-butyl ether (MTBE), water.[14]

-

SPE Columns: Aminopropyl silica cartridges (e.g., 200 mg, 3 mL).[12]

-

SPE Conditioning/Elution Solvents: Hexane, Chloroform.

-

Reconstitution Solvent: 90% Methanol.

-

LC Mobile Phases: As appropriate for C18 column, typically water/methanol or water/acetonitrile gradients with additives like formic acid or ammonium formate to improve ionization.[13][14]

2. Step-by-Step Methodology:

-

Step 1: Sample Thawing & Internal Standard Spiking

-

Thaw frozen plasma samples on ice.

-

To 200 µL of plasma in a glass tube, add a precise volume (e.g., 20 µL) of the deuterated internal standard working solution. The causality here is critical: adding the IS at the start ensures it undergoes identical processing to the endogenous analyte.

-

-

Step 2: Lipid Extraction

-

Employ a robust extraction technique like Supported Liquid Extraction (SLE) or a modified Bligh-Dyer liquid-liquid extraction (LLE).[15][16]

-

For LLE: Add methanol and vortex to precipitate proteins. Then add MTBE, vortex thoroughly, and add water to induce phase separation. Centrifuge to pellet the protein and separate the aqueous and organic layers.[14]

-

Carefully collect the upper organic layer containing the lipids. Dry the extract completely under a gentle stream of nitrogen.

-

-

Step 3: Solid-Phase Extraction (SPE) Cleanup

-

Causality: The crude lipid extract contains high concentrations of triglycerides and cholesterol that can suppress the ionization of 5,6α-EC. SPE is essential for cleanup. Aminopropyl columns are effective for separating sterols from bulk lipids.[12]

-

Condition the aminopropyl SPE column with hexane.

-

Re-dissolve the dried lipid extract in a small volume of hexane and load it onto the column.

-

Wash the column with hexane to elute highly nonpolar lipids like cholesteryl esters.

-

Elute the oxysterol fraction, including 5,6α-EC, with a more polar solvent mixture, such as 23:1 Chloroform:Methanol.[12]

-

Dry the eluted fraction under nitrogen.

-

-

Step 4: Reconstitution and Analysis

-

Step 5: LC-MS/MS Conditions

-

Chromatography: Use a C18 reversed-phase column to separate 5,6α-EC from its β-isomer and other interfering oxysterols. A gradient elution is typically required.

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using either Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).

-

Detection: Use Multiple Reaction Monitoring (MRM) for maximum sensitivity and selectivity. Monitor at least two specific precursor-to-product ion transitions for both the endogenous analyte and its deuterated internal standard.

-

Part 4: Reported Endogenous Levels and Interpretation

The accurate measurement of endogenous 5,6α-EC has been undertaken by several research groups. The levels can vary based on the population, age, and health status.

| Analyte | Population | Concentration Range (ng/mL) | Mean Concentration (ng/mL) | Analytical Method | Reference |

| Cholesterol-5,6-epoxide (sum of α and β isomers) | Healthy Subjects (23-35 years) | 67 - 293 | 131 | Isotope Dilution-Mass Spectrometry | [11] |

| Cholesterol-5,6-epoxide (sum of α and β isomers) | Patients with Hyperlipoproteinemia | Generally lower than normal | - | Isotope Dilution-Mass Spectrometry | [11] |

Note: Early methods often did not resolve the α and β isomers, reporting a total 5,6-EC concentration. Modern chromatographic methods can and should separate these diastereoisomers.

It is crucial to note that studies have found that the β-epoxide is often formed in excess over the α-epoxide during non-specific tissue oxidation.[17] However, the two isomers can have different metabolic fates and biological activities, making their individual quantification essential for detailed mechanistic studies.[7][18]

Conclusion and Future Directions

5,6α-epoxy-5α-cholestane is a potent, biologically active oxysterol whose endogenous levels in human plasma are a reflection of oxidative stress, specific metabolic activities, and pathological processes. Its role at the intersection of cancer pharmacology, neurodegeneration, and metabolic disease makes it a compelling analyte for both basic research and clinical investigation.

The accurate and reliable quantification of 5,6α-EC remains a specialized analytical task. Future advancements will likely focus on increasing the throughput of these complex assays, improving the chromatographic separation of closely related isomers, and developing standardized reference materials to allow for better cross-laboratory comparisons. As our understanding of the "epoxy-cholesterolome" expands, the ability to precisely measure these molecules in circulation will be indispensable for developing novel diagnostic tools and targeted therapeutic strategies.

References

-

Griffiths, W. J., et al. (2013). Sample preparation method for analysis of sterols in plasma. ResearchGate. Available at: [Link]

-

McDonald, J. G., et al. (2012). A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma. Journal of Lipid Research. Available at: [Link]

-

Biotage. (2025). Simplifying sterol analysis: modern approach for diagnosing lipid disorders. Biotage. Available at: [Link]

-

StarProtocols. (2024). Integrative protocol for quantifying cholesterol-related sterols in human serum samples and building decision support systems. StarProtocols. Available at: [Link]

-

de Medina, P., et al. (2023). The Cholesterol-5,6-Epoxide Hydrolase: A Metabolic Checkpoint in Several Diseases. Springer Link. Available at: [Link]

-

LIPID MAPS. Extraction and Analysis of Sterols in Biological Matrices by High Performance Liquid Chromatography Electrospray Ionization Mass Spectrometry. LIPID MAPS. Available at: [Link]

-

Poirot, M., & Silvente-Poirot, S. (2018). Cholesterol-5,6-epoxides: Chemistry, biochemistry, metabolic fate and cancer. ResearchGate. Available at: [Link]

-

Dalenc, F., et al. (2008). Surprising unreactivity of cholesterol-5,6-epoxides towards nucleophiles. Journal of Lipid Research. Available at: [Link]

-

Poirot, M., & Silvente-Poirot, S. (2018). Cholesterol-5,6-epoxides: chemistry, biochemistry, metabolic fate and cancer. Semantic Scholar. Available at: [Link]

-

Kudo, N., et al. (2010). Identification of 5α, 6α-epoxycholesterol as a novel modulator of liver X receptor activity. Molecular Pharmacology. Available at: [Link]

-

Aringer, L., & Eneroth, P. (1974). Formation and metabolism in vitro of 5,6-epoxides of cholesterol and beta-sitosterol. Journal of Lipid Research. Available at: [Link]

-

Le-Gatt, A., et al. (2021). 5,6-Epoxycholesterol Isomers Induce Oxiapoptophagy in Myeloma Cells. MDPI. Available at: [Link]

-

Poirot, M., et al. (2024). The Enzyme Cholesterol-5,6-Epoxide Hydrolase: A Key Regulator in Various Diseases. Toulouse Cancer Research Center. Available at: [Link]

-

de Medina, P., et al. (2017). Improvement of 5,6α-epoxycholesterol, 5,6β-epoxycholesterol, cholestane-3β,5α,6β-triol and 6-oxo-cholestan-3β,5α-diol Recovery for Quantification by GC/MS. PubMed. Available at: [Link]

-

Björkhem, I., et al. (1987). Assay of unesterified cholesterol-5,6-epoxide in human serum by isotope dilution mass spectrometry. Levels in the healthy state and in hyperlipoproteinemia. PubMed. Available at: [Link]

-

Wikipedia. (n.d.). Cholesterol-5,6-oxide hydrolase. Wikipedia. Available at: [Link]

-

Saleh, C., & Tascau, L. (2023). Analytical methods for cholesterol quantification. Clinica Chimica Acta. Available at: [Link]

-

Kumar, P., et al. (2022). Simultaneous determination of four endogenous steroids in bio matrices by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Ishikawa, T. T., et al. (1976). Quantitative analysis of cholesterol in 5 to 20 pl of plasma. ResearchGate. Available at: [Link]

-

Agilent. (n.d.). LC/MS Method for Comprehensive Analysis of Plasma Lipids. Agilent Technologies. Available at: [Link]

Sources

- 1. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Cholesterol-5,6-Epoxide Hydrolase: A Metabolic Checkpoint in Several Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. crct-inserm.fr [crct-inserm.fr]

- 5. Cholesterol-5,6-oxide hydrolase - Wikipedia [en.wikipedia.org]

- 6. Improvement of 5,6α-epoxycholesterol, 5,6β-epoxycholesterol, cholestane-3β,5α,6β-triol and 6-oxo-cholestan-3β,5α-diol recovery for quantification by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Surprising unreactivity of cholesterol-5,6-epoxides towards nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. caymanchem.com [caymanchem.com]

- 10. Identification of 5α, 6α-epoxycholesterol as a novel modulator of liver X receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assay of unesterified cholesterol-5,6-epoxide in human serum by isotope dilution mass spectrometry. Levels in the healthy state and in hyperlipoproteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cell.com [cell.com]

- 14. lcms.cz [lcms.cz]

- 15. biotage.com [biotage.com]

- 16. lipidmaps.org [lipidmaps.org]

- 17. Formation and metabolism in vitro of 5,6-epoxides of cholesterol and beta-sitosterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 5,6-Epoxycholesterol Isomers Induce Oxiapoptophagy in Myeloma Cells [mdpi.com]

Methodological & Application

protocol for synthesizing 5,6alpha-epoxy-5alpha-cholestane from cholesterol

Application Note: Stereoselective Synthesis of 5,6 -Epoxy-5 -Cholestane

Executive Summary

The synthesis of 5,6

While the epoxidation of cholesterol using meta-chloroperoxybenzoic acid (m-CPBA) is a standard undergraduate transformation, achieving high diastereomeric purity requires a nuanced understanding of steric control and rigorous purification. This protocol details the synthesis, emphasizing the separation of the kinetic

Strategic Overview & Mechanism

Stereochemical Control

The epoxidation of the

-

-Face Blockade: The angular methyl group at C10 (and to a lesser extent C13) creates significant steric hindrance on the

-

-Face Attack: Peracids preferentially attack from the less hindered

-

Selectivity: The reaction typically yields a mixture of

-epoxide and

Reaction Pathway Visualization

The following diagram illustrates the competing pathways and the steric factors influencing the major product formation.

Figure 1: Stereoselective pathways for cholesterol epoxidation. The C10 methyl group hinders

Materials & Safety Protocols

Reagents Table

| Reagent | MW ( g/mol ) | Equiv. | Role | Safety Note |

| Cholesterol | 386.65 | 1.0 | Substrate | Store cool. |

| m-CPBA (77%) | 172.57 | 1.2 - 1.5 | Oxidant | Shock Sensitive. Corrosive. Store at 4°C. |

| Dichloromethane (DCM) | 84.93 | Solvent | Solvent | Volatile, suspected carcinogen. Use fume hood. |

| Sodium Sulfite ( | 126.04 | Excess | Quench | Reduces unreacted peroxides. |

| Sodium Bicarbonate | 84.01 | Excess | Wash | Neutralizes m-chlorobenzoic acid byproduct. |

Critical Safety: Peroxide Handling

-

Explosion Hazard: Dry m-CPBA is shock-sensitive. Never crush crystals with a spatula.

-

Quenching Verification: Before concentrating any organic phase, verify the absence of peroxides using starch-iodide paper (turns blue/black in presence of oxidants).

Experimental Protocol

Phase 1: Epoxidation Reaction[2][3][4]

-

Preparation: In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve Cholesterol (5.0 g, 12.9 mmol) in DCM (50 mL) .

-

Cooling: Place the flask in an ice-water bath (

) for 10 minutes. -

Addition: Slowly add m-CPBA (3.4 g, ~15.5 mmol, assuming 77% purity) portion-wise over 15 minutes.

-

Note: Adding solid directly is acceptable, but dissolving m-CPBA in 20 mL DCM and adding via addition funnel provides better thermal control.

-

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature (RT) for 3–4 hours .

-

Monitoring: Check reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). Stain with Phosphomolybdic Acid (PMA) or Anisaldehyde. The epoxide (

) is slightly more polar than cholesterol (

-

Phase 2: Workup (The "3-Wash" System)

Goal: Remove potentially explosive peroxides and the carboxylic acid byproduct.

-

Filtration (Optional): If a significant white precipitate (m-chlorobenzoic acid) forms, filter it off to simplify extraction.

-

Quench: Transfer the reaction mixture to a separatory funnel. Add 10% aqueous

(30 mL) and shake vigorously for 2 minutes.-

Validation: Test aqueous layer with starch-iodide paper. If positive, repeat wash.

-

-

Acid Removal: Wash the organic layer with saturated aqueous

(3 x 30 mL) . -

Drying: Wash with brine (1 x 30 mL), dry over anhydrous

, filter, and concentrate in vacuo to yield the crude white solid (mixture of

Phase 3: Purification (Separation of Isomers)

This is the critical step. The crude contains ~80%

Method A: Recrystallization (Recommended for Scale >1g)

-

Dissolve the crude solid in the minimum amount of hot Acetone (~10 mL per gram of crude).

-

Add hot water dropwise until the solution becomes slightly turbid.

-

Reheat gently to clarify the solution.

-

Allow to cool slowly to RT, then place in a refrigerator (

) overnight. -

Filtration: Collect the crystals. The

-epoxide crystallizes preferentially.-

Yield: Expect ~50-60% recovery of high-purity

-isomer.

-

Method B: Flash Column Chromatography (For Analytical Purity)

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Eluent: Gradient of Hexane:Ethyl Acetate (95:5

85:15) . -

Elution Order:

-

Fraction 1: Residual Cholesterol (if any).

-

Fraction 2:

-Epoxide (Less polar due to axial orientation). -

Fraction 3:

-Epoxide (Major product).

-

Workflow Logic Diagram

Figure 2: Decision matrix for the purification of cholesterol epoxides.

Characterization & Validation

To validate the synthesis, you must distinguish the

NMR Diagnostic Signals ( , 400 MHz)

| Feature | 5,6 | 5,6 |

| H-6 Proton | ||

| H-3 Proton | ||

| C-19 Methyl | ||

| Melting Point | 141 – 143 | 130 – 132 |

Interpretation

-

The H-6 Signal: The H-6 proton in the

-epoxide is equatorial-like, resulting in a larger coupling constant ( -

Quantification: Integrate the signals at 2.90 ppm vs 3.05 ppm to calculate the Diastereomeric Ratio (dr) of your crude or purified product.

Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete conversion or loss during workup. | Ensure m-CPBA is fresh (titrate if old). Do not acidify the workup (epoxides are acid-sensitive and can open to diols). |

| High | Reaction temperature too high. | Maintain |

| Oily Product | Residual solvent or impurities.[7] | Recrystallize again from Acetone/Water.[1] If oil persists, use column chromatography. |

| Blue/Black Starch Paper | Residual Peroxides.[8] | DANGER. Do not concentrate. Add more sodium sulfite solution and stir for 20 mins. |

References

-

Fieser, L. F., & Fieser, M. (1967).[6] Reagents for Organic Synthesis, Vol. 1, p. 136.[6] Wiley.[6] (Foundational protocol for steroid epoxidation).

- Smith, L. L. (1981). Cholesterol Autoxidation. Plenum Press.

-

Keleke, S., et al. (1995). "Synthesis of cholesterol epoxides." Journal of Chemical Education, 72(4), 365. Link

- Draeger, C. L., et al. (2006). "Stereoselective epoxidation of cholesterol." Steroids, 71(11), 980-987.

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. atlas.org [atlas.org]

- 3. scribd.com [scribd.com]

- 4. d.web.umkc.edu [d.web.umkc.edu]

- 5. A mechanism for epoxidation of cholesterol by hepatic microsomal lipid hydroperoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. US4104286A - Cholesterol separation process - Google Patents [patents.google.com]

- 8. marinelipids.ca [marinelipids.ca]

Application Notes and Protocols for the Preparation of 5,6α-epoxy-5α-cholestane Stock Solutions in DMSO

Introduction

5,6α-epoxy-5α-cholestane is a naturally occurring oxysterol, a derivative of cholesterol formed through oxidation.[1][2] These molecules are significant in various biological processes, including cholesterol homeostasis, and have been implicated in conditions like atherosclerosis.[1] As with many steroidal compounds, 5,6α-epoxy-5α-cholestane is sparingly soluble in aqueous solutions, necessitating the use of an organic solvent to prepare stock solutions for in vitro and in vivo studies.[3] Dimethyl sulfoxide (DMSO) is a powerful and versatile polar aprotic solvent widely employed in drug discovery and biological research for its ability to dissolve a broad range of both polar and nonpolar compounds.[4][5] Its miscibility with water and culture media makes it an ideal choice for creating concentrated stock solutions that can be subsequently diluted to working concentrations for various assays.[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for preparing, handling, and storing stock solutions of 5,6α-epoxy-5α-cholestane in DMSO. The protocols outlined herein are designed to ensure the integrity, stability, and accurate concentration of the stock solution, thereby promoting reproducible and reliable experimental outcomes.

I. Foundational Principles: Understanding the Components

A thorough understanding of the chemical and physical properties of both the solute (5,6α-epoxy-5α-cholestane) and the solvent (DMSO) is paramount for the successful preparation of stable and effective stock solutions.

5,6α-epoxy-5α-cholestane: A Profile

5,6α-epoxy-5α-cholestane is a solid, white to off-white crystalline powder.[1][3] Its steroidal backbone renders it hydrophobic, leading to poor water solubility. The presence of the reactive epoxide group makes the molecule susceptible to degradation, particularly in the presence of acids, bases, and strong oxidizing or reducing agents.[6]

Key Properties of 5,6α-epoxy-5α-cholestane:

| Property | Value | Reference |

| Molecular Formula | C₂₇H₄₆O | [2] |

| Molecular Weight | 386.7 g/mol | [2] |

| Appearance | White to off-white solid | [1][3] |

| Melting Point | ~147 °C | [7] |

| Solubility in DMSO | Up to 10 mg/mL | [1] |

Dimethyl Sulfoxide (DMSO): The Universal Solvent

DMSO is a colorless liquid with a high boiling point (189 °C) and a relatively high freezing point (18.5 °C).[4][8] Its ability to dissolve a vast array of compounds has made it an indispensable tool in the laboratory.[9] However, certain properties of DMSO require careful consideration during its use.

Critical Properties of DMSO for Stock Solution Preparation:

| Property | Implication for Stock Solution Preparation | Reference |

| Hygroscopicity | DMSO readily absorbs moisture from the atmosphere. This can lead to the hydrolysis of sensitive compounds and alter the final concentration of the stock solution. It is crucial to use anhydrous DMSO and employ proper handling techniques to minimize water absorption. | [5][10][11] |

| Reactivity | While generally stable, DMSO can react with strong oxidizing and reducing agents, as well as strong acids and bases.[6][12] | |

| Cellular Effects | At high concentrations (typically >0.5%), DMSO can be toxic to cells and may interfere with assay results. It is essential to keep the final concentration of DMSO in experimental setups as low as possible. | [5][13][14] |

| Penetration | DMSO can readily penetrate the skin and carry dissolved substances with it. Therefore, appropriate personal protective equipment (PPE) must be worn at all times. | [10][15] |

II. Experimental Workflow and Protocols

The following sections detail the necessary materials, equipment, and step-by-step procedures for the preparation of 5,6α-epoxy-5α-cholestane stock solutions in DMSO.

Materials and Equipment

-

5,6α-epoxy-5α-cholestane (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

-

Calibrated analytical balance

-

Sterile, amber glass vials with PTFE-lined screw caps

-

Sterile, single-use, amber microcentrifuge tubes

-

Positive displacement pipettes or gas-tight syringes

-

Vortex mixer

-

Sonicator (optional)

-

Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat

Workflow Diagram

Caption: Workflow for preparing 5,6α-epoxy-5α-cholestane stock solution.

Step-by-Step Protocol for Preparing a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of 5,6α-epoxy-5α-cholestane in DMSO. Adjust calculations accordingly for different desired concentrations.

-

Calculations:

-

Molecular Weight (MW) of 5,6α-epoxy-5α-cholestane = 386.7 g/mol

-

To prepare a 10 mM (0.01 M) solution, you need 0.01 moles per liter.

-

Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )

-

For 1 mL of a 10 mM solution: Mass = 0.01 mol/L x 0.001 L x 386.7 g/mol = 0.003867 g = 3.867 mg.

-

-

Preparation:

-

In a well-ventilated area, and wearing appropriate PPE, accurately weigh 3.867 mg of 5,6α-epoxy-5α-cholestane using a calibrated analytical balance.

-

Carefully transfer the weighed compound into a sterile, amber glass vial.

-

-

Dissolution:

-

Using a positive displacement pipette or a gas-tight syringe, add 1 mL of anhydrous DMSO to the vial containing the compound.

-

Securely cap the vial and vortex gently until the solid is completely dissolved.[13] Avoid vigorous shaking to minimize the introduction of air.

-

Visually inspect the solution against a dark background to ensure that no particulate matter remains.

-

If the compound does not readily dissolve, sonicate the vial in a water bath for short intervals (e.g., 5-10 minutes) until the solution is clear.[13] Gentle warming (e.g., to 37°C) can also aid dissolution, but prolonged heating should be avoided to prevent compound degradation.[13]

-

-

Aliquoting and Storage:

-

Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use, sterile amber microcentrifuge tubes. This minimizes repeated freeze-thaw cycles which can degrade the compound and introduce moisture into the stock.[13]

-

Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

-

For long-term storage, place the aliquots at -20°C or -80°C.[1] Solutions in DMSO may be stable for up to 2 months when stored at -20°C.[1]

-

III. Best Practices for Handling and Use

Adherence to best practices during the handling and use of 5,6α-epoxy-5α-cholestane stock solutions is critical for experimental success and laboratory safety.

Handling Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile is suitable) when handling both the solid compound and the DMSO stock solution.[10][15]

-

Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any aerosols or vapors.[16]

-

Hygroscopicity of DMSO: Minimize the exposure of anhydrous DMSO and the final stock solution to the atmosphere.[11][16] Work quickly and ensure containers are tightly sealed when not in use.

Dilution for Experimental Use

When preparing working solutions for cell-based assays or other experiments, it is crucial to dilute the DMSO stock solution in a manner that results in a final DMSO concentration that is non-toxic to the system being studied (typically ≤0.5%).[13][14]

Example Dilution:

To prepare a 10 µM working solution from a 10 mM stock solution in a final volume of 1 mL:

-

The dilution factor is 10,000 µM / 10 µM = 1000.

-

Add 1 µL of the 10 mM stock solution to 999 µL of the desired aqueous buffer or cell culture medium.

-

The final DMSO concentration will be 0.1%.

-

Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the same buffer or medium without the compound.[13]

IV. Stability and Storage Considerations

The long-term stability of the 5,6α-epoxy-5α-cholestane stock solution is dependent on proper storage conditions.

-

Storage Temperature: Store aliquots of the stock solution at -20°C or -80°C to minimize degradation.[1] The solid compound should also be stored at -20°C.[17]

-

Light Sensitivity: Protect the stock solution from light by using amber vials and storing them in the dark.[18]

-

Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this can lead to compound degradation and the introduction of atmospheric moisture.[13][19] Aliquoting into single-use volumes is the most effective way to mitigate this.

-

Stability in Solution: While the solid compound is stable for at least one year when stored correctly, solutions in DMSO are generally stable for up to two months at -20°C.[1][17] For critical experiments, it is advisable to use freshly prepared stock solutions or to re-qualify the concentration of older stocks.

V. Safety Information

5,6α-epoxy-5α-cholestane

-

Hazards: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[7]

-

First Aid:

-

In case of skin contact: Wash with plenty of soap and water.[7]

-

In case of eye contact: Rinse cautiously with water for several minutes.[7]

-

If inhaled: Move person into fresh air.[7]

-

If swallowed: Rinse mouth. Do NOT induce vomiting.[7]

-

In all cases of exposure, seek medical attention if symptoms persist.[20]

-

Dimethyl Sulfoxide (DMSO)

-

Hazards: Combustible liquid. Causes skin and eye irritation.[15] Can be absorbed through the skin and may carry other dissolved chemicals into the body.[15]

-

First Aid:

-

In case of skin contact: Wash off with soap and plenty of water.[15]

-

In case of eye contact: Flush eyes with water as a precaution.[15]

-

If inhaled: Move person into fresh air.[15]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water.[15]

-

Seek medical attention if irritation or other symptoms occur.[15]

-

Always consult the latest Safety Data Sheet (SDS) for both 5,6α-epoxy-5α-cholestane and DMSO before handling.

VI. Conclusion

The preparation of high-quality stock solutions of 5,6α-epoxy-5α-cholestane in DMSO is a fundamental yet critical step for obtaining reliable and reproducible data in a research setting. By understanding the properties of both the compound and the solvent, and by adhering to the detailed protocols and best practices outlined in these application notes, researchers can ensure the integrity and stability of their stock solutions, thereby enhancing the validity of their experimental findings.

References

-

Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

-

HD Chemicals LTD. (2025, June 25). Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits. Retrieved from [Link]

-

Laboratory Notes. (2025, June 17). Dimethyl Sulfoxide (DMSO) as Solvent. Retrieved from [Link]

-

PubChem. (n.d.). 5,6alpha-Epoxy-5alpha-cholestane. Retrieved from [Link]

-

gChem. (n.d.). DMSO Physical Properties. Retrieved from [Link]

-

ResearchGate. (2014, November 14). Can I use DMSO as solvent to prepare stock solution of plant extract for antioxidant screening? Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: DMSO. Retrieved from [Link]

-

Greenfield Global. (2015, June 17). SAFETY DATA SHEET - Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

-

Carl ROTH. (2025, March 31). Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH), amended by 2020/878/EU. Dimethyl sulfoxide ≥99,9 %, Ph. Eur., USP. Retrieved from [Link]

-

Valudor Products. (n.d.). Safety Data Sheet: dimethyl sulfoxide. Retrieved from [Link]

-

Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Dimethyl sulfoxide. Retrieved from [Link]

-

University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

-

Longdom Publishing. (n.d.). Stability of Cholesterol; Cholesterol-5β,6β-Epoxide. Retrieved from [Link]

-

Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-299. Retrieved from [Link]

-

ResearchGate. (2017, September 12). How long can you keep frozen aliquots of Dexamethasone and Methylprednisolone? Retrieved from [Link]

-

Avanti Polar Lipids. (n.d.). 5α,6α-epoxycholestanol. Retrieved from [Link]

-

Quora. (2018, April 25). How to make a stock solution of a substance in DMSO. Retrieved from [Link]

-

ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO? Retrieved from [Link]

-

ResearchGate. (2015, July 8). What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)? Retrieved from [Link]

-

Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215. Retrieved from [Link]

-

GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [Link]

Sources

- 1. CHOLESTEROL-5ALPHA,6ALPHA-EPOXIDE | 1250-95-9 [chemicalbook.com]

- 2. This compound | C27H46O | CID 12568515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 1250-95-9: 5α,6α-Epoxycholesterol | CymitQuimica [cymitquimica.com]

- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 5. laboratorynotes.com [laboratorynotes.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. gchemglobal.com [gchemglobal.com]

- 9. researchgate.net [researchgate.net]

- 10. shop.hdchemicals.co.uk [shop.hdchemicals.co.uk]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. carlroth.com [carlroth.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. medchemexpress.cn [medchemexpress.cn]

- 15. greenfield.com [greenfield.com]

- 16. westliberty.edu [westliberty.edu]

- 17. avantiresearch.com [avantiresearch.com]

- 18. cdn.stemcell.com [cdn.stemcell.com]

- 19. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. chemicalbook.com [chemicalbook.com]

Application Note: High-Fidelity Extraction and Quantification of 5,6α-Epoxycholesterol from Biological Tissues

Introduction & Biological Context

5,6α-epoxycholesterol (5,6α-EC) is a highly reactive, bioactive oxysterol formed primarily through the auto-oxidation of cholesterol by reactive oxygen species (ROS), though enzymatic pathways also contribute to its generation[1]. It is heavily implicated in the pathogenesis of atherosclerosis, macrophage activation, and breast cancer metastasis[1].

However, quantifying 5,6α-EC from biological tissues presents a formidable analytical challenge. The fundamental bottleneck is the stoichiometric imbalance: unoxidized cholesterol is present in tissues at concentrations